molecular formula C6H3Cl3OS B1621118 2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one CAS No. 64218-50-4

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one

Cat. No.: B1621118
CAS No.: 64218-50-4
M. Wt: 229.5 g/mol
InChI Key: OUAXIWPMWPAZMA-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one is a chlorinated ethanone derivative featuring a dichlorinated thiophene ring. This compound belongs to a class of α-chloroketones, which are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic scaffolds like pyrazoles, thiazoles, and fused-ring systems. The presence of electron-withdrawing chlorine atoms on the thienyl group enhances electrophilicity at the ketone carbon, making it reactive toward nucleophilic substitution or cyclocondensation reactions .

Properties

IUPAC Name

2-chloro-1-(4,5-dichlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3OS/c7-2-4(10)5-1-3(8)6(9)11-5/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAXIWPMWPAZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383936
Record name 2-Chloro-1-(4,5-dichlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64218-50-4
Record name 2-Chloro-1-(4,5-dichlorothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one typically involves the chlorination of thienyl ethanone derivatives. One common method includes the reaction of 2-thienyl ethanone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the thienyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of chlorine gas and the potential formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in creating diverse chemical entities.

Biology

  • Antimicrobial and Antifungal Activity: Research has indicated potential biological activities of this compound, particularly its antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against various pathogens .

Medicine

  • Drug Development: The compound is being explored for its potential use in drug development. Its electrophilic nature allows it to interact with biological molecules, potentially leading to the design of new therapeutic agents targeting specific diseases.

Industry

  • Specialty Chemicals Production: In industrial applications, 2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one is utilized in the production of specialty chemicals and materials that require specific properties due to its unique reactivity .

Case Studies and Research Findings

Several studies have highlighted the efficacy and utility of this compound:

  • Antimicrobial Studies: A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria and fungi.
  • Synthesis Pathways: Research has focused on optimizing synthetic routes to enhance yield and purity while minimizing by-products during production.
  • Biological Activity Assessment: Various assays have been conducted to evaluate its cytotoxicity and selectivity against cancer cell lines, indicating promising results for future drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Heterocyclic Scaffolds

2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (Compound 5a)
  • Structure : Features a furan-pyrazole hybrid system with chloro and methoxy substituents.
  • Synthesis : Prepared via reaction of chloroacetyl chloride with a pyrazole precursor (45% yield) .
  • Key Differences: The furan ring and methoxy group introduce steric and electronic variations compared to the dichlorothienyl group in the target compound.
  • Physical Properties : Melting point 145–148°C; IR absorption at 1680 cm⁻¹ (C=O stretch) .
2-Chloro-1-(4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)ethan-1-one
  • Structure: Contains a fused thienopyridine ring with a phenyl substituent.
  • Molecular Formula: C₁₅H₁₄ClNOS; Molecular Weight: 291.8 g/mol .
  • Predicted boiling point 463.6°C , significantly higher than simpler thienyl derivatives.

Substituent Effects on Aromatic Rings

2-Chloro-1-(4-methylphenyl)ethan-1-one
  • Structure : Simplistic phenyl derivative with a methyl group.
  • Molecular Weight : 168.62 g/mol .
  • Key Differences : The absence of electron-withdrawing groups on the aromatic ring reduces electrophilicity. This compound is primarily used in Friedel-Crafts alkylation or as a precursor for phenacyl derivatives .
2-Chloro-1-(2,4-dichlorophenyl)ethan-1-one
  • Structure : Dichlorinated phenyl ring instead of thienyl.
  • CAS : 4252-78-2 .
  • Key Differences: The dichlorophenyl group provides stronger electron-withdrawing effects than thienyl, increasing reactivity toward nucleophiles.

Heteroatom Variations in Core Structures

1-(5-Chloro-2-thienyl)ethan-1-one
  • Structure : Lacks the α-chloro and 4,5-dichloro substituents.
  • CAS : 6310-04-9; Molecular Weight: 172.27 g/mol .
  • Key Differences: The absence of chlorine at the ethanone α-position and 4,5-thienyl positions diminishes electrophilicity, making it less reactive in cyclocondensation reactions.
2-Chloro-1-(4-ethoxyphenyl)ethan-1-one
  • Structure : Ethoxy group on phenyl ring.
  • Molecular Weight : 274.75 g/mol .
  • Key Differences : The ethoxy group is electron-donating, further reducing reactivity compared to electron-withdrawing dichlorothienyl systems.

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one C₆H₃Cl₃OS 237.51 Not reported α-Chloroketone, dichlorothienyl
Compound 5a C₂₄H₁₉Cl₂N₂O₂ 453.33 145–148 Chloroethanone, furan-pyrazole
2-Chloro-1-(4-methylphenyl)ethan-1-one C₉H₉ClO 168.62 Not reported α-Chloroketone, methylphenyl
1-(5-Chloro-2-thienyl)ethan-1-one C₆H₅ClOS 160.62 Not reported Ethanone, chlorothienyl

Biological Activity

Overview

2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one (CAS Number: 64218-50-4) is an organic compound characterized by its chlorinated thienyl structure. Its molecular formula is C₆H₃Cl₃OS, and it possesses significant biological activity, particularly in antimicrobial and potential therapeutic applications. This compound functions primarily as an electrophile, allowing it to interact with nucleophilic sites on biomolecules, which can inhibit enzyme activity and disrupt cellular processes.

The primary mechanism of action for this compound involves its electrophilic nature. This allows the compound to react with various biomolecules, leading to:

  • Inhibition of Enzyme Activity : The compound can form covalent bonds with nucleophiles in enzymes, effectively inhibiting their function.
  • Disruption of Cellular Processes : By modifying critical biomolecules within cells, it can interfere with metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various pathogens with notable results:

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus (MRSA)64 µg/mL
C. difficile32 µg/mL
A. baumannii128 µg/mL
C. auris16 µg/mL

These findings suggest that the compound may be effective against certain strains of resistant bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity

While exploring its therapeutic potential, cytotoxicity studies have shown that the compound can affect non-cancerous cells. For instance, in human pulmonary epithelial cells (HSAEC-1), varying concentrations demonstrated a decrease in cell viability, indicating a need for careful consideration regarding dosage when used therapeutically .

Study on Antimicrobial Activity

In a study assessing various derivatives of thienyl compounds, this compound was found to have significant activity against MRSA strains. The study highlighted that modifications to the thienyl ring could enhance or diminish antimicrobial efficacy. The presence of multiple chlorine atoms was noted to influence the reactivity and biological activity of the compound .

Comparative Analysis

When compared to similar compounds such as 2-Chloro-1-(thiophen-2-yl)ethan-1-one and 2-Chloro-1-(4-chlorophenyl)ethan-1-one, the unique chlorination pattern of this compound provides it with distinctive reactivity profiles that may enhance its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4,5-dichloro-2-thienyl)ethan-1-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.